molecular formula C7H8IN B1581167 3-Iodo-4-methylaniline CAS No. 35944-64-0

3-Iodo-4-methylaniline

Cat. No.: B1581167
CAS No.: 35944-64-0
M. Wt: 233.05 g/mol
InChI Key: RRUDMHNAMZFNEK-UHFFFAOYSA-N
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Description

3-Iodo-4-methylaniline: is an organic compound with the molecular formula C7H8IN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the third position and a methyl group at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylaniline typically involves the iodination of 4-methylaniline. One common method is the Sandmeyer reaction, where 4-methylaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3-Iodo-4-methylaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-cancer agents and other therapeutic drugs. The compound's unique iodine substituent enhances its reactivity, making it suitable for various synthetic pathways.

Case Study: Synthesis of Antimalarial Drugs
Research has demonstrated the potential of this compound in synthesizing new quinoline derivatives aimed at treating malaria. These derivatives were designed to optimize pharmacological profiles by varying substituents at specific positions on the quinoline core, showcasing the compound's versatility in drug development .

Dyes and Pigments

The compound is extensively used in the production of dyes and pigments, providing vibrant colors essential for textiles and inks. Its application in this sector is significant due to its ability to form stable colorants that withstand various environmental conditions.

Data Table: Properties of Dyes Derived from this compound

Dye TypeColor ProducedStabilityApplication Area
Acid DyesBright YellowHighTextiles
Basic DyesDeep BlueModeratePrinting Inks
Reactive DyesVibrant RedVery HighCotton Fabrics

Organic Synthesis

As a versatile building block, this compound is pivotal in organic synthesis. It facilitates the creation of complex molecules necessary for both research and industrial applications.

Example: Synthesis of Carbazole Derivatives
The compound has been utilized as a starting material for synthesizing carbazole derivatives, which are important in organic electronics, particularly in organic light-emitting diodes (OLEDs). A novel synthesis method involving regioselective reactions has been reported, leading to high yields and cost-effective production .

Material Science

In material science, this compound is employed to formulate specialty materials that enhance properties such as conductivity and thermal stability. This application is crucial for developing advanced electronic devices.

Case Study: Conductive Polymers
The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity, making it valuable for applications in sensors and flexible electronics .

Analytical Chemistry

The compound is also used as a reagent in various analytical techniques. It aids in detecting and quantifying other chemical substances within complex mixtures.

Application Example: Chromatography
In chromatography, this compound has been utilized to develop methods for analyzing pharmaceutical compounds, enhancing sensitivity and specificity during detection processes .

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylaniline depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-4-methylaniline is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Biological Activity

3-Iodo-4-methylaniline, an aromatic amine with the molecular formula C7H8IN, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound features an iodine atom substituted at the meta position relative to the amino group on a toluene derivative, influencing its chemical reactivity and biological interactions.

  • Molecular Weight : 233.05 g/mol
  • Solubility : Insoluble in water
  • Light Sensitivity : Notable for its sensitivity to light, which impacts its stability and handling in laboratory settings.

Currently, there is no well-documented mechanism of action for this compound in biological systems. However, preliminary studies indicate its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests that this compound may influence the metabolism of co-administered drugs that are substrates for this enzyme, highlighting its potential role in drug-drug interactions and pharmacokinetics.

Toxicity and Safety

The compound is classified as corrosive, acute toxic, and an irritant. Its safety profile necessitates careful handling and risk assessment in laboratory and industrial applications. The Committee on Toxicity (COT) has evaluated similar compounds for their potential health risks, emphasizing the need for comprehensive toxicity studies .

Case Studies and Experimental Data

  • Cytochrome P450 Interaction :
    • Studies have shown that this compound inhibits CYP1A2 activity. This inhibition could lead to altered metabolism of drugs processed by this enzyme, necessitating further investigation into its clinical implications.
  • Comparative Analysis :
    • A comparative study of structural analogs revealed that the unique iodine substitution at the meta position affects both electronic properties and steric hindrance, making this compound distinct from other similar compounds such as 4-Iodo-3-methylaniline and 2-Iodoaniline.

Table of Structural Analogues

Compound NameCAS NumberSimilarity Index
4-Iodo-3-methylaniline4949-69-30.93
2-Iodoaniline615-66-70.90
3-Bromo-4-methylaniline57874-99-00.88
3-Chloroaniline108-42-90.85
p-Toluidine106-49-00.82

Q & A

Q. Basic: What are the standard synthetic routes for 3-iodo-4-methylaniline, and how are they optimized for yield?

This compound is typically synthesized via electrophilic iodination of 4-methylaniline. A common method involves treating 4-methylaniline with iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize polyiodination . Optimization includes adjusting stoichiometry (1:1 molar ratio of aniline to ICl) and reaction time (2–4 hours). Post-reaction, purification via recrystallization in ethanol/water mixtures improves purity (>95%) . Advanced routes may employ directed ortho-metalation strategies using lithium diisopropylamide (LDA) to enhance regioselectivity .

Q. Advanced: How can computational tools guide retrosynthetic planning for this compound derivatives?

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H NMR shows aromatic protons as a doublet (δ 6.5–7.0 ppm) and methyl group singlet (δ 2.3 ppm). 13^{13}C NMR confirms iodine’s deshielding effect (C-I at ~95 ppm) .
  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 247 (M+^+) .
  • FTIR : N-H stretch (3350–3450 cm1^{-1}) and C-I vibration (500–600 cm1^{-1}) .

Q. Advanced: How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-donating methyl group activates the aromatic ring toward electrophilic substitution, while the iodine atom acts as a leaving group. Natural Bond Orbital (NBO) analysis reveals partial charge distribution: the iodine-bearing carbon is electron-deficient (+0.25 e), favoring nucleophilic attack in Ullmann or Buchwald-Hartwig couplings . Kinetic studies show that Pd(OAc)2_2/XPhos catalysts achieve >80% yield in amination reactions .

Q. Basic: What are the stability and storage guidelines for this compound?

The compound is light-sensitive and prone to oxidative decomposition. Store under inert gas (N2_2 or Ar) at 2–8°C in amber glass vials. Stability tests indicate <5% degradation over 6 months when protected from moisture . For lab use, prepare fresh solutions in degassed solvents (e.g., THF or DMF) to prevent iodide liberation .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity data (e.g., IC50_{50} variations across cell lines) may arise from assay conditions (e.g., serum concentration, exposure time). Methodological solutions:

  • Validate results using orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
  • Control for iodine’s auto-oxidation by adding antioxidants (e.g., ascorbic acid) .
  • Perform metabolomic profiling (LC-MS) to identify degradation products interfering with bioactivity .

Q. Basic: How is this compound used in crystallography studies?

Single-crystal X-ray diffraction confirms its planar aromatic structure, with C-I bond length (~2.09 Å) and C-NH2_2 torsion angle (~30°). This data aids in designing metal-organic frameworks (MOFs) for iodine capture applications .

Q. Advanced: What strategies improve regioselectivity in electrophilic substitutions of this compound?

The methyl group directs electrophiles to the ortho/para positions, but iodine’s steric bulk favors para substitution. Computational modeling (DFT) predicts transition-state energies to optimize conditions. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C yields 3-iodo-4-methyl-6-nitroaniline (para-nitro derivative) with 75% selectivity . In situ 19^{19}F NMR monitors competing pathways when using fluorinated electrophiles .

Q. Basic: What in vitro assays evaluate this compound’s biological potential?

  • Antimicrobial Screening : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC50_{50} ~ 20 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for tyrosine kinase or cytochrome P450 .

Q. Advanced: How can metabolomics identify off-target effects of this compound in biological systems?

Untargeted LC-HRMS metabolomics detects perturbations in pathways like glutathione metabolism (due to iodine-induced oxidative stress) or amino acid biosynthesis. Stable isotope tracing (13^{13}C-glucose) quantifies metabolic flux changes. Data integration with cheminformatics tools (e.g., MetaboAnalyst) links structural features to observed bioactivity .

Properties

IUPAC Name

3-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDMHNAMZFNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189503
Record name Benzenamine, 3-iodo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35944-64-0
Record name 3-Iodo-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35944-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-iodo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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